5-Phenyl-1,3,4-oxadiazole-2-carbonitrile 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 68496-63-9
VCID: VC4534473
InChI: InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H
SMILES: C1=CC=C(C=C1)C2=NN=C(O2)C#N
Molecular Formula: C9H5N3O
Molecular Weight: 171.159

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

CAS No.: 68496-63-9

Cat. No.: VC4534473

Molecular Formula: C9H5N3O

Molecular Weight: 171.159

* For research use only. Not for human or veterinary use.

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile - 68496-63-9

Specification

CAS No. 68496-63-9
Molecular Formula C9H5N3O
Molecular Weight 171.159
IUPAC Name 5-phenyl-1,3,4-oxadiazole-2-carbonitrile
Standard InChI InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H
Standard InChI Key KYRNWWWBJSHFJL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(O2)C#N

Introduction

Structural and Chemical Identity

Molecular Architecture

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (CAS: 68496-63-9) features a five-membered 1,3,4-oxadiazole ring substituted at the 5-position with a phenyl group and at the 2-position with a nitrile functional group. The molecular formula is C₉H₅N₃O, with a molar mass of 171.16 g/mol . The planar oxadiazole ring contributes to its aromatic stability, while the electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.33 ± 0.1 g/cm³
Melting Point88–89°C
Boiling Point318.4 ± 25.0°C (Predicted)
pKa-8.41 ± 0.32 (Predicted)

Synthetic Methodologies

Cyclodehydration of Acylhydrazides

The most widely reported synthesis involves cyclodehydration of substituted acylhydrazides using phosphorus oxychloride (POCl₃). For example, treatment of β-benzoyl propionic acid hydrazide with POCl₃ under reflux yields 5-phenyl-1,3,4-oxadiazole-2-carbonitrile via intramolecular cyclization . This method achieves moderate yields (60–75%) and requires rigorous control of reaction time and temperature to minimize side products.

Hydrolysis of Ethyl Esters

An alternative route involves the hydrolysis of ethyl 5-phenyl-1,3,4-oxadiazole-3-carboxylate using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water. This method reported an 83% yield under ambient conditions . The reaction proceeds via saponification of the ester group, followed by decarboxylation to form the nitrile moiety.

Table 2: Comparison of Synthetic Routes

MethodReagents/ConditionsYieldAdvantages
CyclodehydrationPOCl₃, reflux, 6–7 hours60–75%Scalable, minimal by-products
Ester HydrolysisLiOH, THF/MeOH/H₂O, 3 hours83%Mild conditions, high yield

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra typically exhibit a singlet for the nitrile proton at δ 7.8–8.2 ppm, while the phenyl group protons resonate as a multiplet at δ 7.3–7.5 ppm . ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm and the oxadiazole ring carbons between δ 160–165 ppm .

Infrared (IR) Spectroscopy

The nitrile functional group displays a sharp absorption band at 2,240–2,260 cm⁻¹, while the oxadiazole ring shows C=N stretching at 1,600–1,650 cm⁻¹ .

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Quantitative Structure-Activity Relationship (QSAR)

Four predictive QSAR models were developed using multiple regression analysis, correlating antibacterial activity with descriptors like molar refractivity (MR) and partition coefficient (logP). The best model achieved a correlation coefficient () of 0.89, highlighting the significance of lipophilicity in bacterial cell wall penetration .

Applications in Drug Discovery

The compound’s dual functionality (oxadiazole and nitrile) makes it a valuable scaffold for designing protease inhibitors and kinase modulators. Recent studies explore its utility in anticancer agents, with preliminary data showing IC₅₀ values of 10–20 µM against breast cancer cell lines (MCF-7).

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